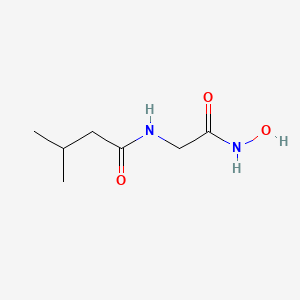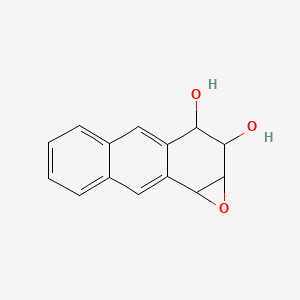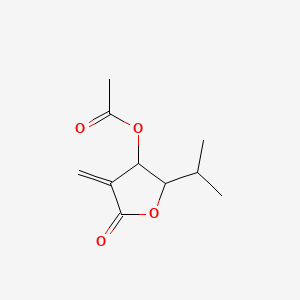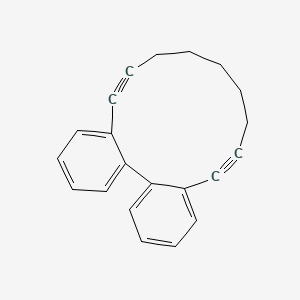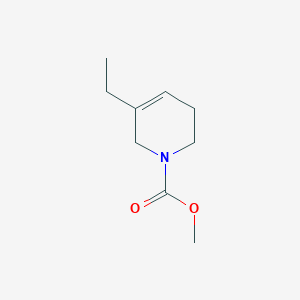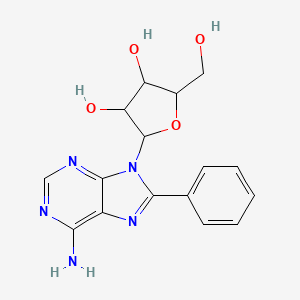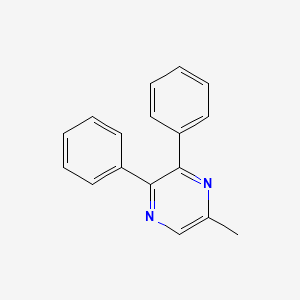
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a nitrobenzamide group, a cyclopentyl ring, and a thioxomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrobenzamide derivatives and cyclopentyl-containing molecules. Examples are:
- N-Methyl-N-(2-((((4-methoxyphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
- N-Methyl-N-(2-((((4-chlorophenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide
Uniqueness
N-Methyl-N-(2-((((4-methylphenyl)amino)thioxomethyl)amino)cyclopentyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77051-88-8 |
|---|---|
Fórmula molecular |
C21H24N4O3S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-methyl-N-[2-[(4-methylphenyl)carbamothioylamino]cyclopentyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-10-16(11-7-14)22-21(29)23-18-4-3-5-19(18)24(2)20(26)15-8-12-17(13-9-15)25(27)28/h6-13,18-19H,3-5H2,1-2H3,(H2,22,23,29) |
Clave InChI |
RGZVJWRAFZQSDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


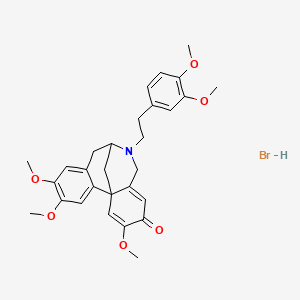
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
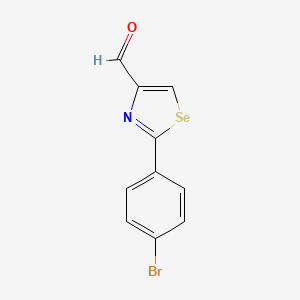

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
